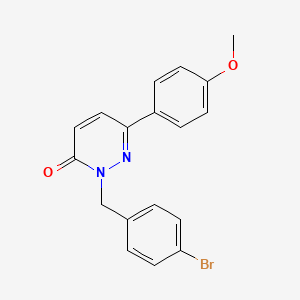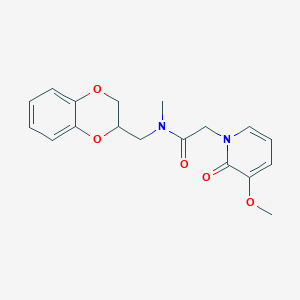
2-(4-bromobenzyl)-6-(4-methoxyphenyl)-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromobenzyl)-6-(4-methoxyphenyl)-3(2H)-pyridazinone is a pyridazinone derivative. Pyridazinones are heterocyclic compounds known for their varied biological activities and potential pharmaceutical applications. They are a focus of synthesis and study in medicinal chemistry due to their wide range of therapeutic properties.
Synthesis Analysis
The synthesis of pyridazinone derivatives involves multiple steps, including Friedel-Crafts acylation, cyclization, and condensation reactions. One method described by Soliman and El-Sakka (2011) involves the Friedel-Crafts acylation of o-cresylmethyl ether with succinic anhydride, followed by cyclization of the intermediary keto acid with hydrazine hydrate (Soliman & El-Sakka, 2011).
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives can be complex, with various functional groups influencing their biological activity. The synthesis and characterization of different pyridazinone derivatives, including their crystal structure and spectroscopic studies, have been extensively researched (Kalai et al., 2021).
Chemical Reactions and Properties
Pyridazinones undergo various chemical reactions, including dehydrogenation, Michael addition reactions, and reactions with secondary amines. These reactions lead to the formation of different derivatives with varied chemical properties (Soliman & El-Sakka, 2011).
Physical Properties Analysis
The physical properties of pyridazinone derivatives, such as solubility, melting point, and crystalline structure, are essential for their potential applications. Detailed analyses, including thermal behavior and stability studies, are conducted to understand these properties (Kalai et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are critical for the potential therapeutic use of pyridazinone derivatives. Studies often involve computational investigations and molecular docking to understand these aspects (El Kalai et al., 2023).
Propriétés
IUPAC Name |
2-[(4-bromophenyl)methyl]-6-(4-methoxyphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2/c1-23-16-8-4-14(5-9-16)17-10-11-18(22)21(20-17)12-13-2-6-15(19)7-3-13/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBLZKGWQGXZDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-4-phenyl-9-(pyrrolidin-1-ylsulfonyl)-2,9-diazaspiro[5.5]undecane](/img/structure/B5642665.png)
![1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.7]dodec-2-ene](/img/structure/B5642670.png)
![{3-(3-methyl-2-buten-1-yl)-1-[(2-methyl-5-pyrimidinyl)methyl]-3-piperidinyl}methanol](/img/structure/B5642677.png)
![3-amino-N-benzyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5642685.png)
![N-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylmethyl]-1-pyrimidin-2-ylpiperidin-4-amine](/img/structure/B5642690.png)

![2-(4-methoxybenzyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5642714.png)


![2-[2-(4-methoxyphenyl)vinyl]-4H-benzo[h]chromen-4-one](/img/structure/B5642733.png)
![1-[(1,3-benzoxazol-2-ylthio)acetyl]-4-piperidinecarboxamide](/img/structure/B5642741.png)
![3,5-dimethyl-7-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5642743.png)
![3-{1-[(4-methyl-1,4-diazepan-1-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5642753.png)
![1-cyclopentyl-6-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5642759.png)